molecular formula C6H12ClN B6284298 methyl(2-methylbut-3-yn-2-yl)amine hydrochloride CAS No. 102170-20-7

methyl(2-methylbut-3-yn-2-yl)amine hydrochloride

Cat. No.: B6284298
CAS No.: 102170-20-7
M. Wt: 133.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is a chemical compound with the molecular formula C6H12NCl. It is a derivative of amine and is known for its unique structure, which includes a butynyl group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2-methylbut-3-yn-2-yl)amine hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:

  • Dissolving 2-methyl-3-butyn-2-amine in an appropriate solvent such as ethanol.
  • Adding hydrochloric acid dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for a specified period to complete the reaction.
  • Isolating the product by filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2-methylbut-3-yn-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-amine: A closely related compound with similar reactivity.

    1,1-Dimethylpropargylamine: Another derivative with comparable chemical properties.

Uniqueness

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its use in diverse research fields highlight its versatility compared to similar compounds.

Properties

CAS No.

102170-20-7

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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